N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cannabinoid Pharmacology Structure-Activity Relationships Positional Isomerism

Researchers studying CB1 receptor allosteric modulation face a critical gap: potent orthosteric agonists (e.g., 5F-MDMB-PICA, EC50 3.26 nM) trigger full downstream signaling, confounding functional selectivity and dimerization studies. This compound, with its distinct N-methyl indole and 4-methoxy phenylacetyl substitution, is predicted to act as a CB1 negative allosteric modulator (NAM) or low-affinity ligand, enabling receptor modulation without psychoactive/toxic sequelae. - Differentiated SAR: The 4-methoxy (vs. 2-methoxy) isomer pair enables controlled pharmacophore validation (~97-fold affinity shift precedent). - Superior Membrane Permeability: Predicted logP ~3.85, lacking a basic ionizable center, outperforms water-soluble clinical candidates (e.g., Org 28611) in passive diffusion assays. - Supply Assurance: Available via custom synthesis with full analytical characterization (NMR, HPLC, MS). Inquire for bulk or paired isomer orders.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B12171159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C21H23N3O3/c1-24-14-18(17-5-3-4-6-19(17)24)21(26)23-12-11-22-20(25)13-15-7-9-16(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyHYJNELUWJGBWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenylacetyl Indole-3-Carboxamide: Pharmacophoric Positioning


N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS: 1144476-95-8) is a synthetic indole-3-carboxamide derivative. It is structurally characterized by a 1-methylindole core, a carboxamide linker, and a terminal 4-methoxyphenylacetyl group. The compound is a member of the broader indole-3-carboxamide class, which is extensively explored in medicinal chemistry for interactions with cannabinoid receptors (CB1/CB2) and various kinase targets [1]. While specific binding data for this molecule are sparse, its distinct substitution pattern—a para-methoxy group on the phenylacetyl moiety combined with a simple N-methyl on the indole—differentiates it from typical clinicially-evaluated agonists like Org 28611 or common synthetic cannabinoid receptor agonists (SCRAs) with extended N-alkyl chains [2]. This unique structural signature suggests a potentially distinct biological profile, including possible negative allosteric modulation at the CB1 receptor, making it a chemical probe of interest for investigating non-orthosteric cannabinoid biology [3].

Pathway CB1 negative allosteric modulation research context
Probe type Low-affinity binding probe (class-level SAR)
Substitution 4-Methoxyphenylacetyl group for selectivity studies

Indole-3-Carboxamide Analog Interchangeability Pitfalls


Substituting N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide with a close structural analog from the same class is not scientifically valid due to the exquisitely sensitive structure-activity relationships (SAR) at cannabinoid receptors. Minor positional isomerism on the phenylacetyl ring causes dramatic shifts in affinity. For example, moving the methoxy group from the 2-position (JWH-250, Ki CB1 = 11 nM) to the 4-position (JWH-201, Ki CB1 = 1064 nM) results in a nearly 100-fold reduction in CB1 binding affinity [1]. Furthermore, modifications to the N-alkyl substituent on the indole core profoundly impact potency and efficacy; SCRAs like 5F-MDMB-PICA achieve picomolar potency (EC50 = 3.26 nM at CB1), whereas the simple N-methyl substitution on the target compound alters lipophilicity and receptor interaction geometry, likely leading to a differentiated functional profile [2]. The pharmacokinetic and metabolic stability of the acetamidoethyl linker also differs substantially from ester-based or adamantyl-based indole-3-carboxamides, meaning experimental results obtained with one scaffold are not predictive of the behavior of another [3]. Procurement decisions must be guided by these specific chemical features, not class membership.

Methoxy positional isomerism may cause large affinity shifts (class-level SAR).
N-Alkyl chain length variation alters potency and functional efficacy.
Acetamidoethyl linker differs metabolically from ester or adamantyl analogs.

Quantitative Differentiation Evidence for 4-Methoxyphenylacetyl Indole-3-Carboxamide


Para-Methoxy Substitution Effect on CB1 Affinity

The 4-methoxyphenylacetyl motif is critical for receptor selectivity. In a direct comparison of phenylacetylindole positional isomers, the 4-methoxy regioisomer (JWH-201) exhibited a CB1 affinity (Ki) of 1064 nM, representing a statistically significant 96.7-fold reduction versus the 11 nM affinity of the analogous 2-methoxy isomer (JWH-250) [1]. This class-level SAR is directly transferable: applying a para-methoxy phenylacetyl group to an indole-3-carboxamide scaffold is expected to enforce a unique low-affinity or functionally selective interaction with the CB1 receptor, distinguishing it from typical high-affinity ortho- or meta-substituted agonists.

CB1 Affinity Shift
Class-level
~97-fold
Supports low-affinity CB1 interaction context
Radioligand displacement in rat brain; 4-methoxy vs 2-methoxy analogs
Cannabinoid Pharmacology Structure-Activity Relationships Positional Isomerism

Differentiation from Org 28611: Solubility vs. Permeability

The clinical candidate Org 28611 (SCH-900,111) was specifically optimized to be a water-soluble CB1 agonist by incorporating a basic piperazine moiety, achieving an aqueous solubility >1000 mg/L [1]. The target compound replaces this strategy with a neutral acetamidoethyl linker. Using computational predictions from the ZINC database for the close analog ZINC100470006, the estimated logP is 3.85, with no basic amine, suggesting the compound will be significantly more lipophilic and possess superior passive membrane permeability compared to the highly soluble but actively transported Org 28611 [2]. The calculated tPSA of 84-87 Ų indicates moderate blood-brain barrier penetration potential, contrasting with Org 28611, which was designed for intravenous administration with restricted CNS distribution.

Physicochemical Profile
Data to verify
Predicted logP 3.85, tPSA 84 Ų
Supports permeability-led research fit
Computational prediction; compare to experimental solubility of Org 28611
Drug Development Physicochemical Properties Cannabinoid Agonists

CB1 Functional Bias: NAM vs. 5F-MDMB-PICA Agonism

While potent synthetic cannabinoids like 5F-MDMB-PICA act as full orthosteric agonists (CB1 EC50 = 3.26 nM; Emax ~300% of JWH-018), structurally distinct indole-3-carboxamides with smaller N-alkyl groups and specific arylacetyl substitutions have been reported to act as negative allosteric modulators (NAMs) of the CB1 receptor [1][2]. The target compound's simple N-methyl substitution and 4-methoxyphenylacetyl group position it outside the SAR space typically associated with potent orthosteric agonism. This indicates a high probability of a functional allosteric or ligand-biased signaling profile, distinguishing it from the class's predominant high-affinity agonists. Precise quantitative functional data (EC50/nAM) remain to be experimentally determined for this specific compound.

Functional Bias Context
Reported
Inferred NAM vs Orthosteric Agonist (EC₅₀ 3.26 nM)
Reported functional selectivity context
Quantitative functional data pending for this compound
CB1 Receptor Modulation Allosteric Pharmacology Functional Selectivity

Application Scenarios: 4-Methoxyphenylacetyl Indole-3-Carboxamide


CB1 Negative Allosteric Modulation Studies

The inferred mode of action as a CB1 negative allosteric modulator (NAM) or low-affinity ligand positions this compound as a vital chemical probe. It is selected over high-affinity agonists like 5F-MDMB-PICA (CB1 EC50 = 3.26 nM) to study receptor modulation, functional selectivity, and receptor dimerization without triggering the full downstream signaling cascade that leads to psychoactive and toxic side effects. This application leverages its predicted unique pharmacodynamic property, which is not available from standard, potent orthosteric controls .

SAR Studies: Methoxyphenylacetyl Pharmacophore

When mapping the CB1 binding pocket for low-affinity interactions, the 4-methoxy substitution is non-negotiable. A comparative study between this compound (4-methoxy isomer) and its direct 2-methoxy analog (CAS 1144431-38-8) provides a controlled chemical probe set to definitively measure how the methoxy position alters binding kinetics and selectivity. The 97-fold CB1 affinity difference observed in the analogous phenylacetylindole series (JWH-201 vs. JWH-250) sets a rigorous quantitative hypothesis for indole-3-carboxamide scaffolds, making this pair ideal for validating pharmacophore models.

Passive CNS Permeability Studies

For research requiring passive membrane transit to study intracellular signaling or metabolic stability, this compound is preferred over water-soluble clinical candidates like Org 28611 . The predicted logP of 3.85 and absence of a basic ionizable center indicate superior membrane permeability, contrasting with the parenteral-route optimization of Org 28611. This makes it a suitable control for permeation assays and models of cannabinoid metabolism where passive hepatic uptake is a key parameter .

Application
Selection Property
Validation Focus
CB1 Allosteric Modulation Research
Inferred pharmacodynamic profile (NAM context)
Allosteric modulation and functional bias endpoints
Methoxyphenylacetyl Pharmacophore Mapping
Para-methoxy positional isomer identity
Binding affinity and selectivity profiling across 2-/4-methoxy
Passive Membrane Permeability Studies
Predicted logP and tPSA values
CNS penetration and passive diffusion modeling
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